molecular formula C10H18O B1678202 Nerol CAS No. 106-25-2

Nerol

Cat. No.: B1678202
CAS No.: 106-25-2
M. Wt: 154.25 g/mol
InChI Key: GLZPCOQZEFWAFX-YFHOEESVSA-N
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Description

Nerol is a monoterpenoid alcohol found in many essential oils, such as lemongrass and hops. It was originally isolated from neroli oil, which is derived from the flowers of the bitter orange tree, hence its name . This colorless liquid is known for its sweet, rose-like aroma, which is considered fresher than that of its isomer, geraniol . This compound is widely used in the perfumery industry due to its pleasant scent.

Mechanism of Action

Target of Action

Nerol, a natural plant active ingredient, has been found to have strong antimicrobial activity, particularly against the pathogenic fungus Candida albicans . The primary target of this compound’s action is the cell membrane of C. albicans .

Mode of Action

This compound interacts with the cell membrane of C. albicans, leading to its destruction . This disruption of the cell membrane is also supported by the expression of secreted aspartyl proteinase (SAP), which is involved in cell membrane synthesis .

Biochemical Pathways

This compound is an acyclic monoterpene that naturally occurs in plant essential oils . Its biosynthesis involves the conversion of geranyl diphosphate (GDP) or its cis isomer neryl diphosphate by members of the tps-g and tps-b subclades of terpene synthases . The conversion results in a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism .

Pharmacokinetics

It’s known that this compound has strong antimicrobial activity, and its minimum inhibitory concentration (mic) effective againstC. albicans is 0.77 μL/mL .

Result of Action

The primary result of this compound’s action is the inhibition of the growth of C. albicans . By destroying the cell membrane of C. albicans, this compound effectively halts the growth of this pathogenic fungus . This makes this compound a potential antifungal agent for treating C. albicans infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the encapsulation of this compound in polycaprolactone polymer has been studied for its potential to enhance the stability of this compound . .

Biochemical Analysis

Biochemical Properties

Nerol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of certain fungi by interacting with enzymes involved in ergosterol synthesis, such as squalene epoxidase . This interaction disrupts the fungal cell membrane, leading to impaired cell growth and viability. Additionally, this compound has been found to modulate the activity of phenylalanine ammonia-lyase, an enzyme involved in plant defense mechanisms .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In fungal cells, this compound inhibits mycelial growth and spore germination by disrupting cell membrane integrity and reducing ergosterol content . In mammalian cells, this compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and activating caspase-dependent pathways . This compound also affects mitochondrial function by reducing mitochondrial membrane potential, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungi, thereby disrupting cell membrane integrity . Additionally, this compound induces changes in gene expression by modulating transcription factors and signaling pathways. In cancer cells, this compound activates the intrinsic apoptotic pathway by increasing ROS production and activating caspases, leading to programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound remains stable under acidic conditions but may degrade under alkaline conditions . Long-term exposure to this compound can lead to sustained effects on cellular function, including prolonged inhibition of fungal growth and persistent induction of apoptosis in cancer cells . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antifungal activity and induction of apoptosis in cancer cells . At high doses, this compound may cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings underscore the importance of determining the optimal dosage of this compound to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. In fungi, this compound inhibits the ergosterol synthesis pathway by targeting squalene epoxidase . In mammalian cells, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, this compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Studies have shown that this compound accumulates in certain cellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The transport and distribution of this compound within cells and tissues are crucial for understanding its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . In the mitochondria, this compound affects mitochondrial membrane potential and induces apoptosis by activating the intrinsic apoptotic pathway . In the endoplasmic reticulum, this compound may modulate protein folding and secretion processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nerol can be synthesized through the pyrolysis of beta-pinene, which also produces myrcene . Another method involves the hydrochlorination of myrcene, resulting in a series of isomeric chlorides . Additionally, this compound can be obtained through the esterification process, where it is converted into neryl esters .

Industrial Production Methods

In industrial settings, this compound is primarily extracted from essential oils of plants like neroli and lemongrass . The extraction process involves steam distillation, which separates the volatile compounds from the plant material. The resulting essential oil is then subjected to fractional distillation to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Nerol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form neral and geranial, which are isomers of citral . Reduction of this compound can yield dihydro-nerol, while substitution reactions can produce various esters and ethers .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acid chlorides and anhydrides are used to form esters, while alkyl halides are used for ether formation.

Major Products

    Oxidation: Neral and geranial.

    Reduction: Dihydro-nerol.

    Substitution: Neryl acetate and other esters.

Comparison with Similar Compounds

Nerol is similar to other monoterpenoid alcohols such as geraniol, linalool, and citronellol . it is unique in its fresher rose-like aroma compared to the more intense scent of geraniol . Additionally, this compound has been found to have higher antifungal activity compared to its isomers .

List of Similar Compounds

  • Geraniol
  • Linalool
  • Citronellol
  • Citral (neral and geranial)

This compound’s distinct aroma and potent antimicrobial properties make it a valuable compound in various fields, from perfumery to medicine.

Properties

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPCOQZEFWAFX-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\CO)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026728
Record name (Z)-Nerol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Liquid with an odor of sweet rose; [Merck Index] Colorless to pale yellow liquid with a pleasant odor; [CAMEO], Colourless liquid; fresh, sweet, rose-like aroma
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, (2Z)-
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Record name Nerol
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Record name Nerol
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Boiling Point

225 °C, BP: 224-225 at 745 mm Hg; 125 °C at 25 mm Hg, 103.00 to 105.00 °C. @ 9.00 mm Hg
Record name Nerol
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Flash Point

Flash Point: 107.78 °C /226 °F (closed cup)
Record name Nerol
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Solubility

In water, 1311 mg/L at 25 °C, In water, 531 mg/L at 25 °C, Very soluble in ethanol, Soluble in absolute alcohol, Soluble in alcohol, chloroform, ether, 0.531 mg/mL at 25 °C, Insoluble in water; soluble in chloroform, ether, most fixed oils, soluble (in ethanol)
Record name Nerol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1233/
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Density

9.8756 g/cu cm at 20 °C, Density: 0.8813 at 15 °C, 0.875-0.880
Record name Nerol
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Vapor Pressure

0.03 [mmHg], 3.0X01-2 mm Hg at 25 °C (extrapolated)
Record name Nerol
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Color/Form

Colorless oily liquid, Liquid

CAS No.

106-25-2, 624-15-7
Record name Nerol
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Record name NEROL
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Melting Point

<-15 °C, Crystals; mp: 118 °C /Nerol tetrabromide/, Needles from petroleum ether; mp: 84-86 °C /Nerol allophanate/, < -15 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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